Product packaging for Lidocaine-d10 Hydrochloride(Cat. No.:CAS No. 1189959-13-4)

Lidocaine-d10 Hydrochloride

Cat. No.: B602493
CAS No.: 1189959-13-4
M. Wt: 280.86
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Description

Role of Deuterium-Labeled Compounds in Elucidating Complex Scientific Phenomena

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in scientific research. clearsynth.comiitk.ac.in Replacing hydrogen with deuterium in a compound creates a deuterated molecule that is chemically similar to the original but significantly heavier. clearsynth.com This mass difference makes deuterium-labeled compounds excellent tracers for studying a wide range of biological and chemical processes. clearsynth.com

The applications of deuterium-labeled compounds are diverse and impactful. In pharmaceutical research, they are instrumental in understanding drug metabolism, pharmacokinetics (the study of how a drug is absorbed, distributed, metabolized, and excreted), and in determining the three-dimensional structure of proteins. clearsynth.comclearsynth.com By tracking the fate of a deuterated drug in a biological system, scientists can gain valuable information about its efficacy and metabolic stability. clearsynth.comglpbio.com Furthermore, deuterium labeling is used in neutron scattering experiments to enhance the visibility of molecular structures. nih.gov The use of deuterated compounds also extends to environmental science, where they can be used to trace the movement of substances in ecosystems. clearsynth.com

Significance of Lidocaine-d10 Hydrochloride as a Model Deuterated Chemical Probe

This compound is a deuterated form of Lidocaine (B1675312) Hydrochloride, where ten hydrogen atoms have been replaced by deuterium atoms. glpbio.comlgcstandards.com This specific isotopic labeling makes it an invaluable tool in analytical chemistry and biomedical research. clearsynth.com

Its primary application is as an internal standard for the quantification of lidocaine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresearchgate.net In these analytical methods, a known amount of this compound is added to a sample containing an unknown amount of lidocaine. Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, the ratio of their signals in the mass spectrometer allows for precise and accurate quantification of the lidocaine present. researchgate.net This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring. oup.comacs.org The use of Lidocaine-d10 as an internal standard helps to correct for any loss of analyte during sample processing, thereby improving the accuracy and reliability of the results. researchgate.net

The following tables provide key information about this compound:

Chemical and Physical Properties of this compound

Property Value Source(s)
Chemical Name 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride lgcstandards.comclearsynth.comnih.gov
CAS Number 1189959-13-4 lgcstandards.comclearsynth.comnih.govclinisciences.com
Molecular Formula C₁₄H₁₂D₁₀N₂O · HCl lgcstandards.commedchemexpress.compharmaffiliates.com
Molecular Weight 280.86 g/mol lgcstandards.comnih.govclinisciences.com

| Monoisotopic Mass | 280.2126585 Da | nih.gov |

Research Applications of this compound

Application Description Source(s)
Internal Standard Used for the accurate quantification of lidocaine in biological matrices such as plasma and serum by GC-MS and LC-MS. clearsynth.comresearchgate.netoup.comcaymanchem.com
Pharmacokinetic Studies Facilitates the study of the absorption, distribution, metabolism, and excretion (ADME) of lidocaine. glpbio.combiosynth.com
Metabolism Studies Helps in the elucidation of the metabolic pathways of lidocaine. biosynth.com

| Analytical Method Development | Employed in the development and validation of analytical methods for lidocaine. | clearsynth.com |

Properties

CAS No.

1189959-13-4

Molecular Formula

C14H13ClN2OD10

Molecular Weight

280.86

Appearance

White to Off-White Solid

melting_point

113-120°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

73-78-9 (unlabelled)

Synonyms

2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride

tag

Lidocaine

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Lidocaine D10 Hydrochloride

Chemical Synthesis Pathways for Lidocaine-d10 Hydrochlorideresearchgate.netrsc.org

The synthesis of Lidocaine-d10 hydrochloride involves a multi-step process that begins with the synthesis of deuterated precursors, followed by their assembly into the final molecule.

Precursor Synthesis and Functional Group Transformations for Deuterium (B1214612) Incorporation

The primary precursors for the synthesis of Lidocaine-d10 are deuterated diethylamine (B46881) (diethyl-d10-amine) and 2,6-dimethylaniline (B139824).

Another key precursor is 2,6-dimethylaniline. While the ten deuterium atoms in Lidocaine-d10 are located on the two ethyl groups of the diethylamino moiety, the synthesis still requires the non-deuterated 2,6-dimethylaniline. This compound can be synthesized through various established methods.

Once the precursors are obtained, the synthesis of lidocaine (B1675312) involves the reaction of 2,6-dimethylaniline with a suitable chloroacetylating agent, followed by amination with diethylamine-d10. A common laboratory-scale synthesis involves reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine-d10 to yield Lidocaine-d10. The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid. google.com

A one-pot synthesis method has also been described where 2,6-dimethylaniline, a compound of formula R-N(CH2COCl)2 (where R can be methyl, ethyl, n-propyl, or isopropyl), and a chloroacetylating agent are reacted in a benzene (B151609) system. google.com After the reaction, the mixture is cooled, and water is added. The pH is adjusted with hydrochloric acid, and the aqueous layer is separated and re-extracted. The combined aqueous layers are then treated with a sodium hydroxide (B78521) solution to precipitate the lidocaine base, which is then filtered, washed, and dried. google.com This method can be adapted for the synthesis of Lidocaine-d10 by using the deuterated diethylamine precursor.

Stereoselective and Regioselective Deuteration Techniques for Specific Isotopic Placementrsc.orgacs.orgbocsci.com

For Lidocaine-d10, the ten deuterium atoms are specifically located on the two ethyl groups of the diethylamino moiety. clearsynth.comlgcstandards.com This specific placement is achieved by using a pre-deuterated precursor, diethylamine-d10, in the synthesis. kjdb.orgsigmaaldrich.comsigmaaldrich.com This approach ensures that the deuterium atoms are incorporated only at the desired positions, avoiding any isotopic scrambling to other parts of the molecule.

While not directly applied in the standard synthesis of Lidocaine-d10 due to the use of a fully deuterated precursor, various stereoselective and regioselective deuteration techniques exist for other molecules. These methods are crucial when specific C-H bonds need to be replaced by C-D bonds.

For instance, transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful tool for the deuteration of aromatic compounds. researchgate.net Catalysts based on palladium, rhodium, and manganese have been shown to effectively catalyze the ortho-selective deuteration of aromatic amides using D2O as the deuterium source. acs.orgrsc.orgrsc.org These methods often employ directing groups to achieve high regioselectivity.

For the deuteration of amines, methods involving metal catalysts or synergistic acid/base catalysis systems can be used for direct deuteration at the α and/or β positions to the nitrogen atom. For example, ruthenium-based catalysts have been utilized for the deuteration of amines. mdpi.com Additionally, biocatalytic methods using enzymes like α-oxo-amine synthases offer high site- and stereoselectivity for the deuteration of α-amino acids and esters using D2O. nih.govacs.org

Table 1: Examples of Regioselective Deuteration Methods
MethodCatalyst/ReagentDeuterium SourceSubstrate TypeSelectivityReference
Manganese-catalyzed H/D exchangeMn(CO)5Br / 2-pyridoneD2OAromatic amidesortho-selective rsc.orgrsc.org
Rhodium-catalyzed H/D exchangeCationic RhIIID2OArenes with carboxylic acid directing groupsortho-selective acs.org
Ruthenium-catalyzed deuterationRuCl2(PPh3)3-Secondary aminesα-selective mdpi.com
Biocatalytic deuterationSxtA AONS enzymeD2Oα-amino acids and estersSite- and stereoselective nih.govacs.org

Optimization of Deuterium Incorporation Efficiency and Isotopic Purityacs.org

Achieving high deuterium incorporation and isotopic purity is critical for the quality of this compound. The efficiency of deuterium incorporation often depends on the reaction conditions and the choice of reagents.

In syntheses that rely on H/D exchange reactions, the optimization of parameters such as catalyst loading, reaction time, temperature, and the amount of the deuterium source is crucial. For example, in the rhodium-catalyzed ortho-deuteration of arenes, using low catalyst loadings with D2O as both the deuterium source and solvent was found to be an efficient approach. acs.org Similarly, in silver-catalyzed deuteration, the choice of the silver salt and solvent, as well as the amount of D2O and the reaction temperature, significantly impacts the deuterium incorporation efficiency. researchgate.net

For the synthesis of Lidocaine-d10, the isotopic purity of the starting material, diethylamine-d10, directly influences the isotopic purity of the final product. The synthesis of diethylamine-d10 from ethanol-d6 (B42895) has been optimized to achieve a deuterium abundance of over 98%. kjdb.org

The isotopic purity of the final this compound is typically expected to be high, often ≥99% for the deuterated forms (d1-d10). caymanchem.com

Table 2: Factors Affecting Deuterium Incorporation Efficiency
FactorObservationReference
Catalyst Type and LoadingDifferent metal catalysts and their loadings show varying efficiencies in H/D exchange reactions. acs.orgresearchgate.net
Deuterium Source AmountA sufficient excess of the deuterium source (e.g., D2O) is often required for high incorporation. researchgate.net
Reaction TemperatureTemperature can significantly affect the rate and efficiency of deuteration. researchgate.net
SolventThe choice of solvent can influence the reaction outcome. researchgate.net
Purity of Deuterated PrecursorsThe isotopic purity of starting materials is critical for the final product's purity. kjdb.org

Characterization of Synthetic Intermediates and Final Product Purityglpbio.com

The characterization of synthetic intermediates and the final this compound is essential to confirm the chemical structure, and determine the isotopic purity and enrichment. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for determining the positions of deuterium atoms and the isotopic abundance. nih.gov In ¹H NMR, the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment. For Lidocaine-d10, ¹H NMR would show the absence of signals from the ethyl groups, while ²H NMR would show signals corresponding to the deuterons on these groups.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the final product and to separate it from any non-deuterated or partially deuterated impurities. lgcstandards.com When coupled with mass spectrometry (LC-MS/MS), it provides a comprehensive analysis of both chemical and isotopic purity. oup.com

The combination of these techniques ensures that the synthesized this compound meets the required specifications for its intended use as an internal standard.

Table 3: Analytical Techniques for Characterization
TechniqueInformation ObtainedReference
¹H NMRConfirms deuteration by observing the absence of proton signals. nih.gov
²H NMRDirectly detects deuterium and confirms its location. nih.gov
Mass Spectrometry (MS/HRMS)Determines isotopic purity and distribution of deuterated species. nih.govresearchgate.netrsc.org
Liquid Chromatography (HPLC/LC-MS)Assesses chemical purity and separates impurities. oup.comlgcstandards.com

Advanced Analytical Characterization and Quantification Methodologies Utilizing Lidocaine D10 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Proton (¹H) and Deuterium (B1214612) (²H) NMR for Confirmation of Deuteration Sites and Degree of Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like Lidocaine-d10 Hydrochloride, both ¹H and ²H NMR play critical and complementary roles.

Proton (¹H) NMR: The ¹H NMR spectrum of non-deuterated lidocaine (B1675312) characteristically displays signals for the protons of the two ethyl groups. azom.comnews-medical.netazom.com These typically appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. youtube.com In the ¹H NMR spectrum of this compound, these characteristic quartet and triplet signals are absent. Their disappearance serves as the primary and most direct confirmation that deuteration has successfully occurred at the specified ethyl group positions. magritek.com

Deuterium (²H) NMR: While ¹H NMR confirms the absence of protons, ²H NMR directly observes the deuterium nuclei. wikipedia.orgblogspot.com A ²H NMR spectrum of this compound will show signals exclusively from the deuterated positions. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium atoms. blogspot.com Therefore, signals corresponding to the -CD2- and -CD3- groups will be observed. This technique is invaluable for:

Confirming Deuteration Sites: It verifies that the deuterium atoms are located on the ethyl groups as intended.

Determining Degree of Labeling: The integration of the signals in the ²H NMR spectrum can be used to quantify the extent of deuteration, ensuring high isotopic purity.

Detecting Isotopic Impurities: It can identify any unintended deuteration at other positions in the molecule.

A comparison of the expected key signals in the ¹H NMR spectra is presented below.

GroupLidocaine ¹H SignalLidocaine-d10 ¹H Signal
Diethylamino -CH₂-QuartetAbsent
Diethylamino -CH₃-TripletAbsent

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies in Deuterated Systems

Carbon-13 (¹³C) NMR: The substitution of hydrogen with deuterium also profoundly affects the ¹³C NMR spectrum. The carbons of the deuterated ethyl groups in this compound exhibit distinct features compared to their protonated counterparts:

Isotope Shifts: The resonance frequencies of the carbons directly bonded to deuterium are slightly shifted, typically upfield, due to the deuterium isotope effect. nih.govnih.gov

Splitting Patterns: Since deuterium has a spin of 1 (unlike the proton's spin of 1/2), it splits the signals of directly attached carbons into characteristic multiplets. A -CD2- carbon will appear as a quintet (1:2:3:2:1 pattern), and a -CD3- carbon will appear as a septet (1:3:6:7:6:3:1 pattern). blogspot.comblogspot.com This provides unambiguous evidence of deuteration at the carbon backbone.

Signal Intensity: The nuclear Overhauser effect (NOE), which enhances the signal of proton-bound carbons, is absent for deuterated carbons. Additionally, the relaxation times (T1) for deuterated carbons are significantly longer. blogspot.com These factors, combined with the signal splitting, result in the signals for the deuterated carbons being much less intense than those for the protonated carbons in a standard ¹³C NMR experiment.

Heteronuclear Correlation Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are used to determine one-bond correlations between protons and carbons. azom.comjove.comlibretexts.org When applied to this compound:

HSQC/HMQC: A ¹H-¹³C HSQC or HMQC spectrum correlates proton signals with the signals of the carbons they are directly attached to. For Lidocaine-d10, there will be a complete absence of cross-peaks corresponding to the carbons of the two ethyl groups, as these carbons are no longer bonded to protons. cdnsciencepub.com This lack of correlation is a definitive method for confirming the specific sites of deuteration.

HMBC: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range correlations (typically over two to three bonds). azom.comlibretexts.org This technique could potentially show correlations between protons on the aromatic ring or the methylene bridge and the carbons of the deuterated ethyl groups, further aiding in the complete structural assignment of the molecule.

Analytical TechniqueObservation in LidocaineExpected Observation in Lidocaine-d10Purpose
¹³C NMR Singlets for ethyl carbonsQuintet (-CD₂) and Septet (-CD₃) for ethyl carbons with reduced intensityConfirms deuteration at specific carbons
¹H-¹³C HSQC/HMQC Cross-peaks for ethyl C-HNo cross-peaks for ethyl carbonsConfirms absence of protons at deuteration sites

Solid-State NMR Applications in Elucidating Molecular Dynamics and Interactions of Deuterated Compounds

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or solid form. ²H ssNMR is particularly well-suited for investigating deuterated compounds like this compound. wikipedia.orgacs.orgucl.ac.uk

The line shape of a ²H ssNMR spectrum is highly sensitive to the molecular motion of the deuterated part of the molecule. mdpi.com In a static, rigid molecule, the spectrum exhibits a characteristic "Pake pattern" due to quadrupolar coupling. When molecular motion occurs on a timescale comparable to the width of the NMR spectrum (10s of kHz to MHz), the shape of this pattern changes dramatically. nih.gov

By applying ²H ssNMR to a solid sample of this compound, one can specifically probe the dynamics of the deuterated diethylamino group within the crystal lattice. mdpi.com Analysis of the temperature-dependent spectral line shapes can provide detailed information on:

The types of motion occurring (e.g., rotations, librations, or jumps between different orientations).

The rates of these molecular motions.

The activation energies associated with these dynamic processes.

This information is crucial for understanding the physical properties of the solid state, including polymorphism, stability, and intermolecular interactions within the crystal structure. chemrxiv.org

Vibrational Spectroscopy for Isotopic Signature Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, measure the vibrational frequencies of chemical bonds. These frequencies are dependent on the masses of the bonded atoms and the strength of the bond. The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a significant and predictable shift in vibrational frequencies, providing a clear isotopic signature.

Infrared (IR) Spectroscopy for Characteristic Band Shifts due to Deuteration

In the IR spectrum of non-deuterated lidocaine, the stretching vibrations of the carbon-hydrogen (C-H) bonds in the ethyl groups are typically observed in the 2800–3000 cm⁻¹ region. researchgate.netuomustansiriyah.edu.iq Due to the increased mass of deuterium, the corresponding carbon-deuterium (C-D) stretching vibrations in this compound are expected to appear at a significantly lower frequency. msu.edu

The C-D stretching band is typically found in the 2100–2300 cm⁻¹ region. nih.gov This region of the IR spectrum is often clear of other fundamental vibrations, making the appearance of strong absorption bands here a distinctive and easily identifiable marker for successful deuteration. The shift of these bands from the C-H to the C-D region is a direct consequence of the isotopic labeling and serves as a key analytical parameter for confirming the compound's identity. msu.edu

Raman Spectroscopy for Molecular Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. wikipedia.orgksu.edu.sa Similar to IR, the substitution of hydrogen with deuterium results in a downward shift of the vibrational frequencies involving the substituted atoms. renishaw.com Therefore, the Raman spectrum of this compound will show bands corresponding to C-D vibrations at lower Raman shifts compared to the C-H vibrations in the non-deuterated form. researchgate.net

The C-H stretching modes in lidocaine are visible around 2900-3000 cm⁻¹. spectrabase.com In Lidocaine-d10, these will be replaced by C-D stretching modes at lower wavenumbers. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for analyzing the vibrations of the carbon backbone and the symmetric stretches of the deuterated methyl and methylene groups. The unique pattern of shifted bands in the Raman spectrum provides a molecular "fingerprint" that confirms the isotopic substitution. wikipedia.org

Vibrational ModeTypical IR/Raman Frequency (cm⁻¹) in LidocaineExpected IR/Raman Frequency (cm⁻¹) in Lidocaine-d10
C-H Stretch (ethyl groups)2800 - 3000Absent
C-D Stretch (ethyl groups)Absent2100 - 2300

Mechanistic Investigations and Isotope Effect Studies Employing Lidocaine D10 Hydrochloride

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Enzymatic Catalysis

In the realm of biochemistry, DKIEs are instrumental in elucidating the catalytic mechanisms of enzymes. fiveable.me Enzymes that metabolize drugs like lidocaine (B1675312), primarily the cytochrome P450 (CYP) superfamily, often catalyze reactions involving the cleavage of C-H bonds. gu.se By comparing the rate of reaction for the standard compound (lidocaine) with its deuterated counterpart (Lidocaine-d10), researchers can gain insight into the transition state of the reaction. wikipedia.org The magnitude of the observed DKIE (kH/kD, the ratio of the rate constant for the light and heavy isotopes) provides crucial evidence about the nature of the rate-determining step. wikipedia.org

The primary application of DKIE in enzymology is to determine whether a C-H bond is broken during the slowest step of a multi-step reaction sequence. fiveable.mewikipedia.org An enzymatic reaction typically involves several stages, including substrate binding, one or more chemical transformations, and product release. wikipedia.org Any of these could be the rate-determining step (RDS).

The N-dealkylation of lidocaine to its primary metabolite, monoethylglycinexylidide (B1676722) (MEGX), is a key pathway in its metabolism, catalyzed mainly by CYP enzymes. escholarship.orgnih.gov This reaction involves the oxidation of a carbon atom alpha to the tertiary amine. Using specifically deuterated analogues of lidocaine allows for the dissection of this mechanism through the observation of both primary and secondary isotope effects. escholarship.org

Primary Isotope Effect: When deuterium is placed on the α-methylene carbon of one of the N-ethyl groups, a significant DKIE indicates that the cleavage of this C-H bond is central to the rate-determining step. This supports mechanisms like a hydrogen atom transfer (HAT) where the C-H bond is broken to form a carbon-centered radical. gu.seescholarship.org

Secondary Isotope Effect: When deuterium is placed on the β-methyl carbon of the N-ethyl group (not the bond being broken), a smaller but still measurable isotope effect can be observed. escholarship.org These secondary effects arise from changes in hybridization of the adjacent α-carbon as it proceeds through the transition state. wikipedia.org For example, a change from sp³ to sp² hybridization during the reaction typically results in a small, normal KIE (kH/kD > 1). wikipedia.org

Studies involving isotopic substitution in the N-deethylation of lidocaine have revealed both primary and secondary isotope effects, providing evidence for a transition state involving significant sp³ character on the interacting carbon atom. escholarship.org This level of detail is critical for building accurate models of enzyme-substrate interactions and catalytic mechanisms. acs.org

In vitro studies, typically using human or animal liver microsomes which are rich in CYP enzymes, are the standard method for investigating drug metabolism and related isotope effects. nih.govjuniperpublishers.com In these controlled environments, the rate of metabolite formation from Lidocaine and Lidocaine-d10 can be precisely measured. Research has shown that deuteration can significantly alter the metabolic profile, not only by slowing the rate of metabolism at the deuterated site but also potentially shunting metabolism to alternative pathways. juniperpublishers.com

These studies have helped to support a proposed mechanism for N-dealkylation that proceeds via a kinetically unstable carbinolamine intermediate. escholarship.org The initial oxidation of the α-carbon, which is the step sensitive to the isotope effect, leads to this intermediate, which then non-enzymatically decomposes to yield the dealkylated product and acetaldehyde.

Table 1: Representative Data from an In Vitro Microsomal Incubation Study
SubstrateRate of MEGX Formation (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Lidocaine HCl150 ± 123.0
Lidocaine-d10 HCl50 ± 5

This table presents hypothetical data for illustrative purposes, demonstrating a significant kinetic isotope effect consistent with C-H bond cleavage being rate-determining in the N-deethylation of lidocaine.

Isotopic Tracing for Unraveling Molecular Transformation Pathways (Non-Biological Context)

Outside of biological systems, the stable isotopic label of Lidocaine-d10 makes it an invaluable tracer for studying chemical transformations. Because its chemical reactivity is nearly identical to the unlabeled compound, it can be used to follow the fate of molecules through complex reaction sequences without significantly perturbing the system.

A primary application is its use as an internal standard in quantitative analysis, particularly in mass spectrometry (MS) based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov In this technique, a known quantity of Lidocaine-d10 is added to a sample containing an unknown quantity of lidocaine. The two compounds co-elute during chromatography but are distinguishable by their mass in the mass spectrometer. By comparing the instrument's response for lidocaine to that of the known amount of Lidocaine-d10, analysts can accurately calculate the concentration of lidocaine in the original sample. nih.gov This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response. gcms.cz

Table 2: Mass Spectrometry Parameters for Isotopic Tracing
CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Lidocaine235.186.1Analyte Quantification
Lidocaine-d10245.196.2Internal Standard

Data sourced from references rsc.org and nih.gov, illustrating the specific mass-to-charge (m/z) transitions used in Multiple Reaction Monitoring (MRM) mode for the simultaneous detection of lidocaine and its deuterated internal standard.

Deuteration Effects on Non-Covalent Interactions and Molecular Recognition in Model Systems

While kinetic isotope effects focus on the breaking of covalent bonds, deuteration can also influence non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.netresearchgate.net These equilibrium isotope effects (EIEs) are generally smaller than KIEs but can provide profound insights into molecular recognition and self-assembly.

The physical basis for these effects lies in the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. researchgate.net This can alter the strength of interactions with surrounding molecules or solvent. For example, the substitution of H with D can subtly change the strength of hydrogen bonds or the packing efficiency in a crystal lattice or a self-assembled aggregate. mdpi.com

Table 3: Summary of Deuteration Effects on Non-Covalent Interactions
Interaction TypeEffect of Deuteration (C-H to C-D)Underlying Principle
Hydrogen BondingCan slightly weaken or strengthen the bond depending on the systemChanges in bond length and vibrational modes affecting electrostatic potential
Van der Waals ForcesSlightly weaker due to lower polarizability of the C-D bondElectron density is held more tightly to the nucleus in a C-D bond
Hydrophobic InteractionsCan alter the thermodynamics of solvation/desolvationChanges in solute-solvent interactions due to differences in molecular volume and vibrations

Computational and Theoretical Approaches to Deuterated Lidocaine Analogues

Quantum Chemical Calculations for Electronic Structure and Isotope Effects

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the consequences of isotopic substitution in molecules like lidocaine (B1675312).

Theoretical Prediction of Deuterium-Induced Changes in Bond Strengths and Vibrational Frequencies

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, inherently alters the vibrational frequencies of chemical bonds. ajchem-a.com This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. osti.gov Theoretical models, such as those based on Density Functional Theory (DFT), can predict these changes with a high degree of accuracy. researchgate.netsci-hub.se

The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, leading to a slightly shorter and stronger C-D bond. osti.gov This increased bond strength can have a notable impact on the molecule's stability and reactivity. escholarship.org Quantum chemical calculations can quantify these differences in bond strengths and predict the shifts in vibrational frequencies upon deuteration. For instance, calculations on similar molecules have shown that stretching and in-plane bending modes are more sensitive to isotopic substitution than out-of-plane bending modes. ajchem-a.com

Interactive Table: Predicted Vibrational Frequency Shifts in Deuterated Analogues

Vibrational Mode Typical C-H Frequency (cm⁻¹) Predicted C-D Frequency Shift (cm⁻¹) Reference
C-H/C-D Stretch ~2850-3000 Lowered researchgate.net
CH₂ Scissoring ~1450 Lowered ajchem-a.com
CH₃ Bending ~1375 Lowered ajchem-a.com

Note: Specific frequency shift values for Lidocaine-d10 Hydrochloride require dedicated computational studies.

Transition State Analysis and Reaction Energetics in Deuterated Systems

Deuteration can significantly influence the kinetics of metabolic reactions by altering the activation energy of bond-breaking steps. This is known as the kinetic isotope effect (KIE). nih.gov The major metabolic pathway for lidocaine involves N-dealkylation, a process catalyzed by cytochrome P450 enzymes like CYP1A2 and CYP3A4. pharmgkb.org

Quantum chemical calculations can be employed to model the transition states of these enzymatic reactions. By comparing the energetics of the transition states for the protiated and deuterated lidocaine, the magnitude of the KIE can be predicted. researchgate.net For reactions involving C-H bond cleavage in the rate-determining step, a significant primary KIE is expected. nih.gov However, for reactions like N-dealkylation where the KIE is often low, computational models can help elucidate the reaction mechanism, for example, by suggesting a one-electron oxidation followed by proton transfer. nih.gov

Molecular Dynamics Simulations of Deuterium-Substituted Compounds for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.com For deuterated lidocaine, MD simulations can reveal how isotopic substitution affects its flexibility, solvent interactions, and binding to biological targets.

Studies on lidocaine and its analogues have shown that the molecule can adopt various conformations, and its flexibility is crucial for its function. nih.govnih.gov MD simulations can track the trajectory of the deuterated molecule, providing insights into its conformational preferences and the stability of different rotamers. nih.gov These simulations can also shed light on the dynamics of interaction with lipid membranes, which is relevant to the local anesthetic action of lidocaine. scielo.org.mx

In Silico Modeling of Molecular Interactions with Deuterated Probes

In silico modeling, encompassing techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), is instrumental in studying the interactions of deuterated compounds with their biological targets. researchgate.net Deuterium substitution can lead to subtle changes in noncovalent interactions, such as hydrogen bonding and van der Waals forces, which can be investigated using these models. researchgate.net

Molecular docking studies can predict the binding pose of Lidocaine-d10 within the active site of its target proteins, such as voltage-gated sodium channels. By comparing the docking scores and interaction patterns of the deuterated and non-deuterated forms, it's possible to infer if the substitution affects binding affinity. Furthermore, in silico models can be used to study the interaction of deuterated lidocaine with cyclodextrins, which are sometimes used to improve drug solubility. jcsp.org.pk These models can help in understanding how the subtle steric differences due to deuteration might influence the formation and stability of inclusion complexes. osti.gov

Future Directions and Emerging Research Avenues for Lidocaine D10 Hydrochloride in Chemical Sciences

Development of Novel and Efficient Deuteration Methodologies

The synthesis of deuterated compounds is a cornerstone of their application in research. simsonpharma.com While Lidocaine-d10 Hydrochloride is commercially available, the ongoing development of more efficient, scalable, and selective deuteration methods is a key research area. nih.govnih.gov These advancements promise to reduce costs and expand the availability of specifically labeled compounds for intricate research questions.

Future efforts are likely to focus on several key areas:

Catalytic C-H Activation: Innovations in organometallic catalysis are enabling the direct replacement of hydrogen with deuterium (B1214612) at specific C-H bonds (a Hydrogen Isotope Exchange or HIE reaction). nih.govrsc.org Research into novel catalysts that can selectively target the N-alkyl groups common in many pharmaceuticals, including lidocaine (B1675312), is a vibrant field. nih.gov For instance, an organocatalytic approach using B(C₆F₅)₃ has been shown to efficiently deuterate the β-amino C-H bonds in N-alkylamine-based compounds like lidocaine using acetone-d₆ as the deuterium source. nih.gov Research has demonstrated that protecting acidic groups within the molecule, such as the amide N-H in lidocaine, can significantly improve the efficiency of deuteration at the desired positions. nih.gov

Scalable Synthesis: As deuterated compounds move from research tools to potential active pharmaceutical ingredients, there is a growing need for scalable deuteration technologies. nih.gov Methodologies using abundant and inexpensive catalysts, such as nanostructured iron, and deuterium sources like heavy water (D₂O), are being developed for the large-scale deuteration of aromatic systems and other organic molecules. nih.govresearchgate.net

Enzymatic Deuteration: The use of enzymes to selectively introduce deuterium offers high specificity. simsonpharma.com Unspecific peroxygenases (UPOs) have been investigated for their ability to catalyze reactions on deuterated substrates like lidocaine-d3, suggesting a potential pathway for combining H/D exchange with biotransformation to create complex labeled metabolites. nih.gov

Research Findings on Deuteration of Lidocaine and Related Amines

Method Catalyst / Reagent Substrate % Deuterium Incorporation Research Focus Reference
Organocatalytic HIE B(C₆F₅)₃ / Acetone-d₆ Lidocaine 80% at β-amino C-H bonds Efficient deuteration of β-amino C-H bonds nih.gov
Organocatalytic HIE B(C₆F₅)₃ / Acetone-d₆ N-benzyl-protected lidocaine 96% at β-amino C-H bonds Improved efficiency with protected substrate nih.gov
High-Temperature Exchange D₂O in triethylamine/pyridine Lidocaine Not specified Large-scale, economical synthesis of bideuterated lidocaine osti.gov

Advancements in Micro-Scale and High-Throughput Analytical Applications

This compound's primary role is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comresearchgate.net Its future in this area is tied to the evolution of analytical instrumentation toward greater sensitivity, miniaturization, and speed.

High-Throughput Screening (HTS): In drug metabolism and pharmacokinetic studies, hundreds or thousands of samples must be analyzed rapidly and reliably. chromatographyonline.comacs.org Lidocaine-d10 serves as an ideal internal standard for quantifying lidocaine and its metabolites, such as monoethylglycinexylidide (B1676722) (MEGX). researchgate.netmdpi.com Because it has nearly identical chemical and physical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization efficiency, but is distinguished by its higher mass in the spectrometer. scispace.com This ensures high accuracy and precision, which is critical for HTS. acs.org The development of multiplexed LC systems combined with online sample preparation further accelerates this process, enabling the analysis of hundreds of samples in a 24-hour period. chromatographyonline.comacs.org

Micro-Scale Analysis: As analytical techniques become more sensitive, the required sample volume decreases. This is particularly important when dealing with limited biological samples. The robustness provided by stable isotope-labeled internal standards like this compound is crucial for ensuring accurate quantification from micro-liter or even smaller sample volumes. researchgate.net Future developments in microfluidics and "lab-on-a-chip" technology integrated with mass spectrometry will continue to drive the need for high-purity deuterated standards.

Interactive Data Table: High-Throughput Analysis Using Deuterated Internal Standards

Application Analyte(s) Internal Standard Analytical Method Key Finding Reference(s)
Steroid Analysis Equilenin, Progesterone Deuterated estrone 96-well SPE and LC-MS/MS Enabled high-throughput analysis of 384 samples in 24 hours with high precision. acs.org
Vitamin D Analysis 25-OH-vitamin D₃, 25-OH-vitamin D₂ Deuterated 25-OH-vitamin D₃ Multiplexed LC-MS/MS with on-line SPE Doubled the throughput of vitamin D analysis by using overlapping LC runs and integrated sample cleanup. chromatographyonline.com
Lidocaine Metabolism Lidocaine, MEGX Lidocaine-d10 LC-MS/MS A robust method was validated for determining lidocaine and its primary metabolite in various biological fluids with a limit of quantification of 1 ng/mL. researchgate.net

Expansion into New Areas of Fundamental Chemical and Biochemical Mechanistic Studies

Beyond its use as an analytical standard, the unique properties of this compound make it a powerful tool for fundamental research into chemical and biochemical mechanisms. clearsynth.comscielo.org.mx

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. musechem.com Consequently, reactions involving the cleavage of a C-H bond will proceed more slowly when that hydrogen is replaced with deuterium. This phenomenon, known as the kinetic isotope effect (KIE), is a classic tool for elucidating reaction mechanisms. scielo.org.mx By comparing the reaction rates of lidocaine versus Lidocaine-d10, researchers can determine if the N-dealkylation step, which involves C-H bond cleavage on the ethyl groups, is the rate-determining step in its metabolic pathway. wikipedia.orgpharmgkb.org

Metabolic Pathway Elucidation: Lidocaine is metabolized primarily in the liver by cytochrome P450 enzymes (mainly CYP3A4 and CYP1A2) through sequential N-dealkylation to form MEGX and then glycinexylidide (B194664) (GX). mdpi.compharmgkb.org Using Lidocaine-d10 allows researchers to unambiguously track the fate of the deuterated ethyl groups through these metabolic transformations. This helps in quantifying the flux through different metabolic pathways and identifying novel or unexpected metabolites. clearsynth.com For example, stable isotope labeling was used in combination with mass spectrometry to confirm that potentially carcinogenic N-hydroxyamide metabolites were not formed during lidocaine metabolism in humans. nih.gov

Enzyme Mechanism and Inhibition Studies: Understanding how lidocaine and its metabolites interact with enzymes is crucial. By studying the metabolism of Lidocaine-d10, researchers can gain deeper insights into the active site and mechanism of enzymes like CYP3A4. nih.gov The KIE observed can provide information about the transition state of the enzymatic reaction, contributing to the rational design of enzyme inhibitors or drugs with tailored metabolic profiles. wikipedia.org

Q & A

Q. What safety protocols are essential when handling this compound in electrophysiology studies?

  • PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powders; work in fume hoods during solution preparation .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated compounds, including neutralization before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.